Bienvenue dans la boutique en ligne BenchChem!

Sulindac Acyl-Beta-D-Glucuronide

COX-2 inhibition pharmacodynamics prodrug activation

Procure Sulindac Acyl-β-D-Glucuronide (CAS 60018-36-2), the primary excreted metabolite (~50% dose) of sulindac, for direct LC-MS/MS quantification without alkaline hydrolysis. This phase II acyl glucuronide reference standard enables accurate DDI studies, hepatic transporter assays (OAT1/OAT3), and hepatotoxicity investigations via covalent protein adduction profiling. Critically differentiated from the pharmacologically active sulfide metabolite (COX EC50=0.02 µM) and the more stable sulfone glucuronide (t1/2>21 h). Available as a fully characterized standard with COA.

Molecular Formula C26H25FO9S
Molecular Weight 532.5 g/mol
CAS No. 60018-36-2
Cat. No. B590341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Acyl-Beta-D-Glucuronide
CAS60018-36-2
Synonyms(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 
Molecular FormulaC26H25FO9S
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1
InChIKeyZGOXLKUBXKIPQX-AEHOTZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Acyl-β-D-Glucuronide (CAS 60018-36-2): Acyl Glucuronide Phase II Metabolite Reference Standard for Sulindac Pharmacokinetic and Toxicological Studies


Sulindac Acyl-β-D-Glucuronide (CAS 60018-36-2) is the phase II acyl glucuronide conjugate of the non-steroidal anti-inflammatory drug (NSAID) sulindac, formed through the glucuronidation of the parent drug's carboxylic acid moiety [1]. This metabolite is a primary component of the excreted sulindac pool in urine and bile, and its formation represents the major detoxification and elimination pathway for the drug [2]. As an acyl glucuronide, it possesses the intrinsic chemical reactivity characteristic of this class—the ability to undergo pH-dependent intramolecular acyl migration and covalent protein adduction—which distinguishes it from simpler ether glucuronides and underpins its relevance in both analytical method development and mechanistic toxicology investigations [3].

Critical Differences in Pharmacological Activity and Metabolic Stability Between Sulindac Acyl-β-D-Glucuronide and Related Sulindac Metabolite Glucuronides


Unlike the parent drug sulindac, which is a prodrug, or its active sulfide metabolite, Sulindac Acyl-β-D-Glucuronide itself possesses distinct chemical and biological properties that preclude simple substitution by other sulindac-derived glucuronides. For instance, the acyl glucuronide of sulindac is pharmacologically inactive in terms of COX inhibition, contrasting with the potent COX inhibitory activity of sulindac sulfide (EC50 = 0.02 µM) [1]. Furthermore, its stability profile—characterized by susceptibility to hydrolysis and acyl migration—differs markedly from that of the sulfone acyl glucuronide conjugate, which demonstrates a degradation half-life exceeding 21 hours at 37°C . These differences in activity, reactivity, and stability mean that each glucuronide species must be treated as a unique entity for analytical method development, reference standard selection, and mechanistic toxicology studies; generic substitution based solely on the parent drug name is scientifically unsound.

Quantitative Differentiation of Sulindac Acyl-β-D-Glucuronide (CAS 60018-36-2) Against Key Comparator Analogs: A Procurement-Focused Evidence Review


COX-2 Inhibitory Activity: Sulindac Acyl Glucuronide vs. Active Sulfide Metabolite

Sulindac Acyl-β-D-Glucuronide is a pharmacologically inactive metabolite, in stark contrast to the active sulfide metabolite, sulindac sulfide, which is a potent COX-2 inhibitor. While sulindac sulfide exhibits an EC50 of 0.02 µM for COX-2 inhibition, the acyl glucuronide conjugate does not demonstrate significant COX inhibitory activity at relevant concentrations [1]. This functional divergence underscores the need for separate reference standards for activity assays versus metabolite quantification.

COX-2 inhibition pharmacodynamics prodrug activation

Hepatic Transporter Inhibition Potency: Parent Sulindac Acyl Glucuronide vs. Sulfide and Sulfone Metabolites

In suspended human hepatocytes, the sulfone and sulfide metabolites of sulindac exhibit differential inhibition of Na+-dependent taurocholate (TC) uptake, with IC50 values of 42.2 µM and 3.1 µM, respectively [1]. While direct IC50 data for Sulindac Acyl-β-D-Glucuronide itself are not available in this study, the parent drug sulindac (and by extension its direct acyl glucuronide) is known to be a substrate for multiple hepatic uptake and efflux transporters, including OAT1 (IC50 ≈ 36 µM for sulindac) and OAT3 (IC50 ≈ 3 µM for sulindac) . The markedly lower IC50 of the sulfide metabolite (3.1 µM) for TC uptake compared to the sulfone (42.2 µM) indicates a ~14-fold difference in potency, highlighting the need for metabolite-specific reference materials to accurately assess drug-drug interaction risks.

hepatic transport drug-drug interactions OATP inhibition

Urinary Excretion and Elimination: Role of Sulindac Acyl Glucuronide in Phase II Clearance

Approximately 50% of an administered sulindac dose is excreted in the urine, with the conjugated sulfone metabolite accounting for the major portion [1]. While less than 1% of the dose appears as the sulfide metabolite, the parent sulindac and its sulfone metabolite are primarily eliminated as glucuronide conjugates [2]. The acyl glucuronide of sulindac is therefore a critical quantitative marker of phase II metabolism and renal clearance. In contrast, the sulfide metabolite is not significantly excreted in urine due to its high protein binding (97.9%) [3]. This stark difference in renal elimination pathways necessitates the use of the specific acyl glucuronide reference standard for accurate quantification of sulindac elimination in clinical and preclinical studies.

pharmacokinetics renal excretion metabolite profiling

Hepatotoxic Potential: Protein Adduct Formation by Sulindac Acyl Glucuronide vs. Ibuprofen

Acyl glucuronides, including that of sulindac, are known to form covalent adducts with hepatic proteins, a mechanism linked to drug-induced liver injury. In a comparative immunoblotting study, sulindac (which is metabolized to its acyl glucuronide) induced a dose-dependent formation of a major 110 kDa protein adduct in mouse livers, similar to the pattern observed with the known hepatotoxic NSAID diclofenac [1]. In contrast, ibuprofen, considered non-hepatotoxic, predominantly formed a 60 kDa adduct with only low levels of the 110 kDa adduct [1]. This differential adduct profile suggests that the acyl glucuronide of sulindac possesses a greater potential for covalent protein modification than that of ibuprofen, providing a quantitative and qualitative basis for its use in mechanistic toxicology studies.

hepatotoxicity protein adducts reactive metabolites

Analytical Method Development: Quantification Limits for Sulindac Glucuronide Metabolites

Robust analytical methods for sulindac and its metabolites in biological matrices have been established, with limits of detection (LOD) of 0.1 µg/mL in plasma and 0.2 µg/mL in urine for the parent drug and its sulfone and sulfide metabolites [1]. Quantification of the glucuronide conjugates in urine requires alkaline hydrolysis to release the aglycones prior to analysis [2]. The need for a specific hydrolysis step to measure the conjugated fraction directly informs procurement decisions: the Sulindac Acyl-β-D-Glucuronide reference standard is essential for validating hydrolysis efficiency and for direct quantification via LC-MS/MS methods that bypass the need for indirect measurement.

HPLC assay bioanalysis method validation

Comparative Degradation Kinetics: Sulindac Acyl Glucuronide vs. Sulfone Acyl Glucuronide

The intrinsic stability of acyl glucuronides is a critical parameter influencing their analytical handling and biological activity. While the acyl glucuronide of sulindac is susceptible to pH-dependent hydrolysis and intramolecular acyl migration, the sulfone acyl glucuronide conjugate exhibits markedly greater resistance to degradation. Specifically, the sulfone acyl glucuronide has a degradation half-life exceeding 21 hours at 37°C . This contrasts with the generally shorter half-lives reported for other acyl glucuronides, such as those of diclofenac and ibuprofen, which can be as low as 0.5-2 hours under physiological conditions [1]. The enhanced stability of the sulfone conjugate makes it a preferred reference standard for applications requiring extended stability, whereas the parent sulindac acyl glucuronide is more representative of the typical labile nature of this metabolite class.

acyl migration chemical stability degradation half-life

Optimal Research and Industrial Application Scenarios for Sulindac Acyl-β-D-Glucuronide (CAS 60018-36-2) Based on Quantitative Evidence


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Requiring Accurate Metabolite Quantification

As the major excretory metabolite accounting for approximately 50% of the administered dose [1], Sulindac Acyl-β-D-Glucuronide is essential for accurate measurement of sulindac elimination. Its use as a reference standard is critical for developing and validating LC-MS/MS methods that directly quantify this conjugated species, bypassing the need for indirect alkaline hydrolysis [2]. This is particularly important in DDI studies where inhibition of hepatic transporters (e.g., OAT1, OAT3) by sulindac and its metabolites can alter clearance [3].

Mechanistic Toxicology Investigations of NSAID-Induced Hepatotoxicity

The formation of reactive acyl glucuronides is a key mechanism in the hepatotoxicity of carboxylic acid NSAIDs. Sulindac Acyl-β-D-Glucuronide induces a specific pattern of hepatic protein adducts (including a major 110 kDa adduct) that distinguishes it from less hepatotoxic NSAIDs like ibuprofen [4]. Procurement of this compound enables researchers to study covalent binding to hepatocellular proteins, assess immune-mediated toxicity, and develop in vitro models of drug-induced liver injury with a well-characterized reactive metabolite.

Analytical Reference Standard for Bioequivalence and ANDA Submissions

Regulatory guidances for generic drug applications (ANDAs) require comprehensive characterization of drug metabolites. Sulindac Acyl-β-D-Glucuronide serves as a fully characterized reference standard (available with COA and analytical data) for impurity profiling, method validation, and stability studies [5]. Its use ensures compliance with ICH guidelines and facilitates the demonstration of bioequivalence by enabling accurate measurement of this major circulating and excreted metabolite.

In Vitro Metabolism and Transporter Interaction Studies

The differential inhibition of hepatic transporters by sulindac metabolites necessitates the use of specific reference standards. While the sulfide metabolite is a potent inhibitor of taurocholate uptake (IC50 = 3.1 µM), the parent sulindac and its glucuronide are substrates for OAT1 and OAT3 . Researchers investigating drug-transporter interactions require Sulindac Acyl-β-D-Glucuronide to accurately assess its role as a substrate or inhibitor in hepatocyte uptake and efflux assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac Acyl-Beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.